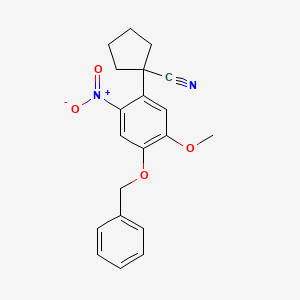![molecular formula C14H12ClFN2 B12832936 [4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride CAS No. 73663-75-9](/img/structure/B12832936.png)
[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride is a chemical compound with the molecular formula C14H11FN2.HCl and a molecular weight of 262.71 g/mol. It is characterized by the presence of a cyano group, a fluorophenyl group, and an ammonium chloride moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride typically involves the reaction of 4-fluorobenzyl cyanide with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Oxidation products include carboxylic acids and ketones.
Reduction: Reduction leads to the formation of primary amines.
Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-[Cyano(4-chlorophenyl)methyl]phenyl]ammonium chloride: Similar structure but with a chlorine atom instead of fluorine.
[4-[Cyano(4-bromophenyl)methyl]phenyl]ammonium chloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in [4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride imparts unique chemical and physical properties, such as increased electronegativity and reactivity, compared to its chlorine and bromine analogs. This makes it particularly valuable in certain chemical and biological applications.
Propriétés
Numéro CAS |
73663-75-9 |
|---|---|
Formule moléculaire |
C14H12ClFN2 |
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
[4-[cyano-(4-fluorophenyl)methyl]phenyl]azanium;chloride |
InChI |
InChI=1S/C14H11FN2.ClH/c15-12-5-1-10(2-6-12)14(9-16)11-3-7-13(17)8-4-11;/h1-8,14H,17H2;1H |
Clé InChI |
LYKFRKLBPHTPOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


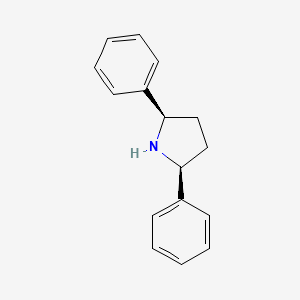
![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)
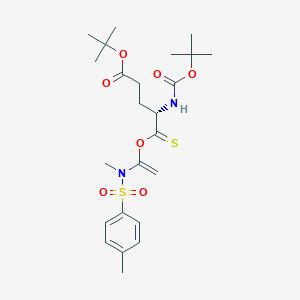
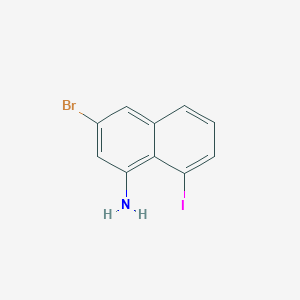

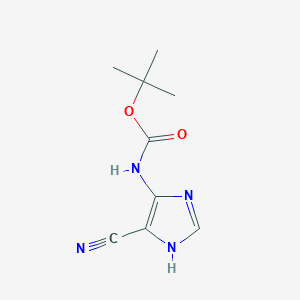
![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)


![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)


![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)
